(2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenyl group, an ethyl group, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide typically involves the reaction of 2-methyl-3-phenylprop-2-enoyl chloride with N-butyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
(2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide: Lacks the (2E) configuration.
N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamine: Contains an amine group instead of an amide group.
N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enol: Contains an alcohol group instead of an amide group.
Uniqueness
(2E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
(E)-N-butyl-N-ethyl-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H23NO/c1-4-6-12-17(5-2)16(18)14(3)13-15-10-8-7-9-11-15/h7-11,13H,4-6,12H2,1-3H3/b14-13+ |
InChI Key |
KIRNUQNUQFPGSJ-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCCCN(CC)C(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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